molecular formula C18H24O2 B12413405 17alpha-Estradiol-2,4-D2

17alpha-Estradiol-2,4-D2

Cat. No.: B12413405
M. Wt: 274.4 g/mol
InChI Key: VOXZDWNPVJITMN-BHOSFUFTSA-N
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Description

17alpha-Estradiol-2,4-D2 is a deuterated compound of 17alpha-Estradiol. It is an endogenous estrogen receptor ligand with high affinity for estrogen receptors ERα and ERβ . This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of 17alpha-Estradiol-2,4-D2 involves the incorporation of deuterium atoms into the 17alpha-Estradiol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods typically involve the use of high-purity deuterium sources and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .

Chemical Reactions Analysis

17alpha-Estradiol-2,4-D2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Scientific Research Applications

17alpha-Estradiol-2,4-D2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 17alpha-Estradiol-2,4-D2 involves its binding to estrogen receptors ERα and ERβ. This binding triggers a cascade of molecular events, including the activation of transcription factors and the modulation of gene expression. The compound’s effects are mediated through various signaling pathways, including the estrogen receptor signaling pathway and the NFκB pathway, which are involved in regulating inflammation and cellular responses .

Comparison with Similar Compounds

17alpha-Estradiol-2,4-D2 is unique due to its deuterium incorporation, which can enhance its stability and alter its metabolic profile compared to non-deuterated analogs. Similar compounds include:

Properties

Molecular Formula

C18H24O2

Molecular Weight

274.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D

InChI Key

VOXZDWNPVJITMN-BHOSFUFTSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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